molecular formula C10H15ClO4 B14263474 Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate CAS No. 138714-91-7

Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate

Cat. No.: B14263474
CAS No.: 138714-91-7
M. Wt: 234.67 g/mol
InChI Key: NWZNSYMEELGHEJ-UHFFFAOYSA-N
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Description

Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is an organic compound with a cyclopentane ring substituted with a chloromethyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate typically involves the chloromethylation of dimethyl cyclopentane-1,1-dicarboxylate. This can be achieved through the reaction of dimethyl cyclopentane-1,1-dicarboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate.

    Oxidation: Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate.

Scientific Research Applications

Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate involves its reactivity due to the presence of the chloromethyl group and ester functionalities. The chloromethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

  • Dimethyl cyclopentane-1,1-dicarboxylate
  • Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate
  • Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate

Comparison: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate for further functionalization and synthesis of diverse organic compounds.

Properties

CAS No.

138714-91-7

Molecular Formula

C10H15ClO4

Molecular Weight

234.67 g/mol

IUPAC Name

dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate

InChI

InChI=1S/C10H15ClO4/c1-14-8(12)10(9(13)15-2)4-3-7(5-10)6-11/h7H,3-6H2,1-2H3

InChI Key

NWZNSYMEELGHEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(C1)CCl)C(=O)OC

Origin of Product

United States

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